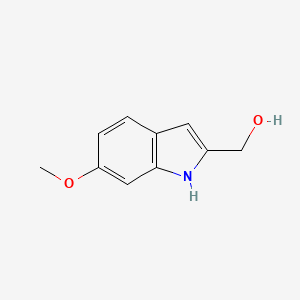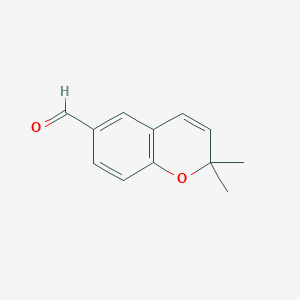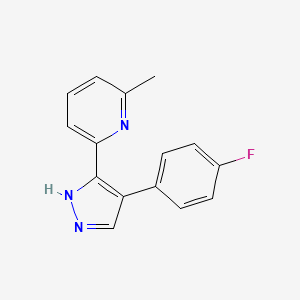
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
描述
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester. For instance, 4-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 4-(4-fluorophenyl)-1H-pyrazole.
Coupling with Methylpyridine: The pyrazole derivative is then coupled with 6-methylpyridine through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles under reflux conditions.
Major Products:
Oxidation: 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-carboxypyridine.
Reduction: 2-(4-(4-Fluorocyclohexyl)-1H-pyrazol-3-yl)-6-methylpyridine.
Substitution: 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-6-methylpyridine.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
- Explored for its activity against certain cancer cell lines, leveraging the fluorophenyl group for enhanced biological activity.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The biological activity of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is primarily due to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to certain receptors on cancer cells, interfering with cell signaling pathways and inducing apoptosis.
相似化合物的比较
2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
2-(4-(4-Methylphenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Features a methyl group instead of fluorine, which may affect its electronic properties and interactions with biological targets.
Uniqueness:
- The presence of the fluorine atom in 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.
属性
IUPAC Name |
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFFCRCUZQGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435386 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607738-00-1 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


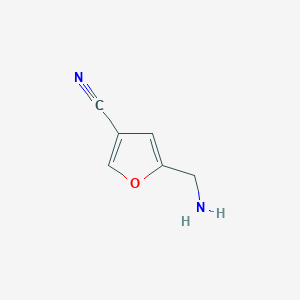
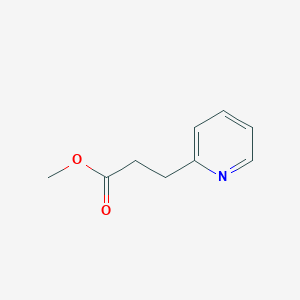
![4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one](/img/structure/B1609948.png)
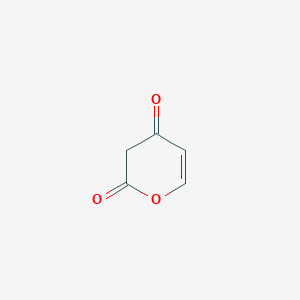
![pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B1609950.png)
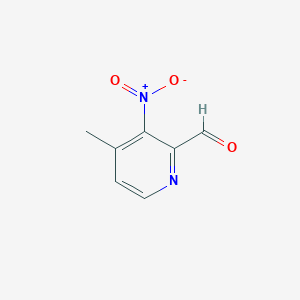



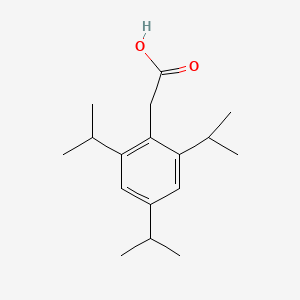
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)

